Cas no 2034252-90-7 (1-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl-2-phenoxyethan-1-one)
1-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl-2-phenoxyethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[5,7-Dihydro-2-(4-morpholinyl)-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethanone
- 1-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl-2-phenoxyethan-1-one
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- Inchi: 1S/C18H20N4O3/c23-17(13-25-15-4-2-1-3-5-15)22-11-14-10-19-18(20-16(14)12-22)21-6-8-24-9-7-21/h1-5,10H,6-9,11-13H2
- InChI Key: MDBZAQBPPFVBPF-UHFFFAOYSA-N
- SMILES: C(=O)(N1CC2=CN=C(N3CCOCC3)N=C2C1)COC1=CC=CC=C1
Experimental Properties
- Density: 1.314±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 616.5±65.0 °C(Predicted)
- pka: 3.61±0.20(Predicted)
1-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl-2-phenoxyethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6444-6323-2μmol |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-5μmol |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-10μmol |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-20μmol |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-1mg |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-2mg |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-3mg |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-4mg |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-5mg |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6444-6323-10mg |
1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-phenoxyethan-1-one |
2034252-90-7 | 10mg |
$118.5 | 2023-09-08 |
1-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl-2-phenoxyethan-1-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl-2-phenoxyethan-1-one
1-2-(Morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl-2-phenoxyethan-1-one (CAS No. 2034252-90-7)
The compound 1-2-(Morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl-2-phenoxyethan-1-one, identified by the CAS registry number 2034252-90-7, is a complex organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound belongs to the class of pyrrolopyrimidines, which are known for their structural diversity and biological activity. The molecule's structure incorporates a morpholine ring and a phenoxy group, both of which contribute to its unique pharmacological properties.
Recent studies have highlighted the importance of pyrrolopyrimidine derivatives in the development of kinase inhibitors. For instance, researchers have demonstrated that 1-2-(Morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-based compounds can effectively target specific protein kinases involved in cancer cell proliferation. This makes them promising candidates for anti-cancer therapeutic agents. The incorporation of the morpholine group in this compound enhances its solubility and bioavailability, making it more suitable for in vivo studies.
The synthesis of 1-2-(Morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl-2-phenoxyethan-1-one involves a multi-step process that includes cyclization reactions and functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the yield and purity of this compound. These methods not only improve the efficiency of synthesis but also reduce the environmental impact compared to traditional chemical procedures.
In terms of biological activity, this compound has shown potent inhibitory effects against several enzymes relevant to neurodegenerative diseases. For example, studies have indicated that it can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The phenoxy group plays a crucial role in enhancing the compound's ability to cross the blood-brain barrier (BBB), which is essential for treating central nervous system disorders.
The structural versatility of CAS No. 2034252-90-7 allows for further modifications to explore its potential in other therapeutic areas. For instance, substituting the morpholine ring with other heterocyclic groups could lead to compounds with improved selectivity and reduced off-target effects. Additionally, computational modeling techniques such as molecular docking and pharmacokinetic simulations are being utilized to predict the compound's behavior in different biological systems.
In conclusion, 1 strong>-< strong > 。
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